molecular formula C19H16N2O3S B2901396 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034410-78-9

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2901396
CAS No.: 2034410-78-9
M. Wt: 352.41
InChI Key: HIQLFFANDWCLRV-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound characterized by the presence of a benzodioxole ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling with a pyridine derivative. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)piperidine
  • 2-(benzo[d][1,3]dioxol-5-yl)acetic acid
  • 2-(1,3-benzodioxol-5-yl)ethanamine

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is unique due to its combination of benzodioxole, thiophene, and pyridine rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19(8-13-3-4-16-17(7-13)24-12-23-16)21-10-14-6-15(11-20-9-14)18-2-1-5-25-18/h1-7,9,11H,8,10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQLFFANDWCLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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